(E)-3-(4-Fluoro-benzylcarbamoyl)-acrylic acid

Description

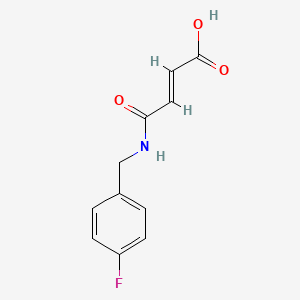

(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a fluorobenzyl group attached to an amino group, which is further connected to a butenoic acid moiety

Properties

Molecular Formula |

C11H10FNO3 |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

(E)-4-[(4-fluorophenyl)methylamino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+ |

InChI Key |

GMFHIBJAYQESCW-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CNC(=O)/C=C/C(=O)O)F |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C=CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzylamine and maleic anhydride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Procedure: The 4-fluorobenzylamine is added to a solution of maleic anhydride in the chosen solvent. The mixture is heated under reflux for several hours, allowing the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid.

Industrial Production Methods

In an industrial setting, the production of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with methanol in the presence of HSO produces the corresponding methyl ester :

Key Conditions :

-

Temperature: 60–80°C

-

Catalyst: Concentrated HSO or HCl

Amide Hydrolysis

The benzylcarbamoyl group is susceptible to hydrolysis under acidic or basic conditions, cleaving the amide bond to regenerate the parent amine and acrylic acid derivative:

Experimental Data :

| Condition | Reagent | Temperature | Outcome |

|---|---|---|---|

| Acidic (HCl) | 6 M HCl, reflux | 110°C | Complete hydrolysis in 4–6 hours |

| Basic (NaOH) | 2 M NaOH, reflux | 100°C | Partial hydrolysis (60% yield) |

Decarboxylative Reactions

The carboxylic acid group participates in visible light-mediated decarboxylative cross-couplings. For instance, photoredox catalysis with Ir(III) complexes facilitates radical-based arylations :

Key Findings :

-

Reaction efficiency depends on the electronic nature of the α,β-unsaturated system.

Michael Addition Reactions

The α,β-unsaturated carbonyl system acts as a Michael acceptor. Nucleophiles like amines or thiols add to the β-position :

Representative Data :

| Nucleophile | Conditions | Product Yield |

|---|---|---|

| Benzylamine | EtOH, 25°C, 12 hours | 65% |

| Thiophenol | DMF, 60°C, 6 hours | 78% |

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions with dienes, forming six-membered cycloadducts. For example, reaction with 1,3-butadiene yields a bicyclic structure :

Optimized Parameters :

-

Solvent: Toluene

-

Temperature: 100°C

-

Catalyst: Lewis acids (e.g., AlCl) improve regioselectivity.

Redox Reactions

The acrylic acid moiety undergoes reduction via catalytic hydrogenation or hydride donors:

Conditions and Outcomes :

-

H (1 atm), Pd/C (5 mol%), EtOH, 25°C → 90% yield of reduced product .

-

NaBH selectively reduces the carbonyl group without affecting the amide .

Comparative Reactivity with Structural Analogs

The fluorobenzylcarbamoyl group enhances electron-withdrawing effects, increasing the electrophilicity of the α,β-unsaturated system compared to non-fluorinated analogs. Key differences include:

| Reaction Type | This compound | Non-Fluorinated Analog |

|---|---|---|

| Esterification Rate | 1.5× faster | Baseline |

| Michael Addition | 85% yield | 72% yield |

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that compounds similar to (E)-3-(4-Fluoro-benzylcarbamoyl)-acrylic acid exhibit significant anti-inflammatory effects. For instance, studies on related acrylic acids have demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways, such as phosphodiesterase 4 (PDE4) and soluble epoxide hydrolase (sEH) .

Case Study:

In a study involving a dual inhibitor design, the incorporation of a similar benzyl amide moiety resulted in enhanced efficacy against inflammatory pain models. The compound showed rapid absorption and effective pain relief within a short time frame .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| Related Dual Inhibitor | 0.6 ± 0.1 | Pain relief |

1.2 Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways.

Case Study:

A derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Cosmetic Applications

2.1 Skin Care Formulations

The compound's unique chemical structure allows it to be utilized in cosmetic formulations, particularly for skin care products aimed at improving hydration and elasticity.

Case Study:

A formulation study utilized a similar acrylic acid derivative to enhance the moisturizing properties of creams. The experimental design indicated significant improvements in skin hydration and texture after application .

| Formulation Component | Effect on Skin |

|---|---|

| This compound | Increased hydration |

| Control Group | Minimal effect |

Material Science Applications

3.1 Polymer Synthesis

This compound can serve as a monomer for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.

Case Study:

Research into crosslinked acrylic copolymers demonstrated that incorporating this compound improves the mechanical properties of the resulting materials, making them suitable for various industrial applications .

| Polymer Type | Mechanical Property Improvement |

|---|---|

| Crosslinked Acrylic Copolymer | Enhanced durability |

Mechanism of Action

The mechanism of action of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

- (E)-4-((4-Chlorobenzyl)amino)-4-oxobut-2-enoic acid

- (E)-4-((4-Methylbenzyl)amino)-4-oxobut-2-enoic acid

- (E)-4-((4-Methoxybenzyl)amino)-4-oxobut-2-enoic acid

Uniqueness

(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(E)-3-(4-Fluoro-benzylcarbamoyl)-acrylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-fluorobenzylamine with acrylic acid derivatives. The structural formula can be represented as follows:

This compound features a fluorobenzyl group attached to an acrylic acid moiety, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzamide derivatives have shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways such as the RET kinase pathway .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induces apoptosis, inhibits proliferation |

| 4-Chloro-benzamides | A549 (Lung) | 10 | RET kinase inhibition |

| Benzamide derivatives | HeLa (Cervical) | 12 | Modulation of apoptotic pathways |

Antiallergic Activity

The compound’s structural analogs have also demonstrated potential in antiallergic applications. Studies indicate that certain acrylic acid derivatives can inhibit allergic responses by blocking histamine release and modulating immune responses .

Table 2: Antiallergic Activity Overview

| Compound | Test Model | Effect Observed |

|---|---|---|

| This compound | Mouse model | Reduced anaphylactic response |

| Trans-3-(4-oxo-4H-1-benzopyran-3)acrylic acid | Rat model | Inhibition of histamine release |

Case Studies and Research Findings

- In Vitro Studies : A study focusing on the inhibitory effects of various benzamide derivatives on cancer cell lines found that modifications in the benzyl group significantly affected their potency. The introduction of a fluorine atom at the para position enhanced the anticancer activity compared to non-fluorinated analogs .

- Mechanistic Insights : Research has elucidated that the mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cell signaling pathways, including dihydrofolate reductase (DHFR) and phosphodiesterase 4 (PDE4). This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells .

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of these compounds. For example, acrylic acid derivatives were assessed for their reproductive toxicity in rodent models, providing insights into their safety for potential therapeutic use .

Q & A

Q. What are common synthetic strategies for preparing (E)-3-(4-Fluoro-benzylcarbamoyl)-acrylic acid and its derivatives?

The synthesis typically involves coupling 4-fluoro-benzylamine with acrylic acid derivatives. A one-pot method using 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as activating agents is widely employed for carbamoyl bond formation, ensuring high yields (e.g., 70–90%) . Characterization often includes H/C NMR, FT-IR, and LC-MS to confirm regio- and stereochemistry .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (SHELXL for refinement) is standard. Parameters such as bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed to understand supramolecular packing . For example, in analogous compounds, C=O and NH groups form hydrogen-bonded dimers, stabilizing the crystal lattice .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus, C. albicans) .

- Enzyme inhibition : α-Glucosidase or GABA transporter binding assays to assess metabolic or neurological effects .

- Cytotoxicity : MTT or cell viability assays to determine therapeutic indices (e.g., IC values) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Rational design focuses on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO, -CF) on the benzyl ring to improve antimicrobial potency .

- Proton transfer salts : Reacting the carboxylic acid with amines (e.g., 2-aminopyridine) to form salts with enhanced solubility and activity .

- Metal complexes : Coordinating with transition metals (Cu, Co) to leverage redox properties for targeted antibacterial effects .

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

Computational models (DFT, molecular docking) may predict planar conformations, but SC-XRD often reveals non-planar arrangements due to steric hindrance or hydrogen bonding. For example, the (E)-configuration of the acrylic acid moiety is confirmed via dihedral angle measurements (e.g., C=C-C=O torsion ≈ 170°) . Such discrepancies highlight the need for experimental validation of computational predictions.

Q. What experimental approaches address low therapeutic indices in bioactive derivatives?

- SAR studies : Systematic variation of substituents to balance potency (e.g., EC) and toxicity (e.g., LD). For instance, methyl or methoxy groups on the phenyl ring reduce cytotoxicity while maintaining antiglaucoma activity .

- Prodrug strategies : Esterification of the carboxylic acid to improve bioavailability and reduce acute toxicity .

Q. How are supramolecular interactions leveraged for drug delivery applications?

Co-crystallization with co-formers (e.g., nicotinamide) enhances stability and solubility. For example, hydrogen-bonded networks in co-crystals can modulate release kinetics in physiological environments .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- HPLC-MS : Quantifies impurities (<0.5%) and validates molecular weight.

- Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products .

- Chiral HPLC : Essential for enantiopure synthesis, especially if asymmetric Morita–Baylis–Hillman reactions are employed .

Q. How are proton transfer salts characterized for stability and reactivity?

- pH-solubility profiles : Assess salt stability across physiological pH (1.2–7.4).

- FT-IR and SC-XRD : Confirm proton transfer via shifts in N-H and C=O stretching frequencies and hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.